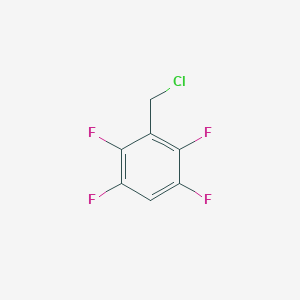

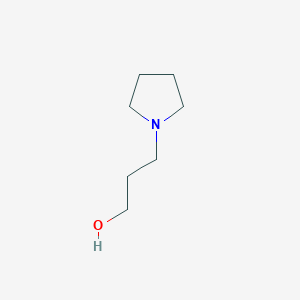

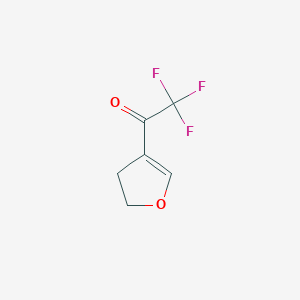

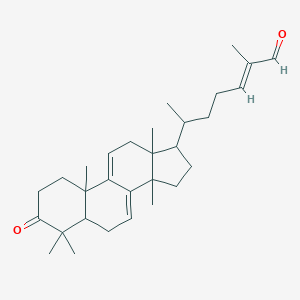

![molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9](/img/structure/B10703.png)

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin (TPOP) is a type of porphyrin that is widely studied in the fields of chemistry and biochemistry. It is a symmetric tetrapyrrole macrocycle that is composed of four pyrrole rings linked by four methylene bridges. TPOP has a wide range of applications in scientific research due to its unique structure and properties.

Scientific Research Applications

Preparation of Montmorillonite-based Composites

5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite (MMT) by dehydration condensation reaction . This modification of MMT with H2TCPP has potential applications in biomedicine and environment .

Synthesis of Co Metal–Organic Framework

A Co metal–organic framework assembled from 5,10,15,20-tetrakis ( (pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” was synthesized . This framework showed effective removal of Pb (II) and Cu (II) in an aqueous medium .

Potential Use as Drugs

Cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin were predicted to have potential use as drugs for treatment of ischemic heart disease and cerebral palsy .

Interaction with DNA

Porphyrins and metalloporphyrins have many potential applications in biological and medicine such as photo-dynamic therapy . The interaction between DNA and cationic porphyrins has been studied intensively for its unique physicochemical properties in the interaction with nucleic acid .

Photodynamic Antimicrobial Activity

This novel molecule has potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .

Mechanism of Action

Target of Action

Similar porphyrin-based compounds have been shown to interact with dna and proteins .

Mode of Action

It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .

Biochemical Pathways

Porphyrin-based compounds are often involved in photoinduced processes .

Result of Action

Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .

Action Environment

It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin can be achieved through a multi-step reaction process. The key steps involve the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-bromoanisole", "prop-2-en-1-ol", "pyrrole", "p-toluenesulfonic acid", "copper(II) acetate monohydrate", "acetic anhydride", "acetic acid", "triethylamine", "4-hydroxybenzaldehyde", "dimethylformamide", "zinc acetate dihydrate", "pyridine", "tetrakis(pentafluorophenyl)porphyrin" ], "Reaction": [ "Step 1: Synthesis of 4-(prop-2-en-1-yl)anisole by reacting 4-bromoanisole with prop-2-en-1-ol in the presence of copper(II) acetate monohydrate and p-toluenesulfonic acid in acetic acid.", "Step 2: Synthesis of 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin by reacting pyrrole with 4-(prop-2-en-1-yl)anisole and p-toluenesulfonic acid in acetic acid.", "Step 3: Synthesis of 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin by reacting 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin with 4-hydroxybenzaldehyde in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin by reacting 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin with zinc acetate dihydrate and pyridine in dimethylformamide." ] } | |

CAS RN |

106456-81-9 |

Molecular Formula |

C56H46N4O4 |

Molecular Weight |

839 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |

InChI Key |

GZRMDQBPKLOPQW-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.